An In-depth Technical Guide to 2-Aminonaphthalene-1-Sulfonic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Aminonaphthalene-1-Sulfonic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminonaphthalene-1-sulfonic acid, also known as Tobias acid, is a significant organic compound derived from naphthalene.[1] Its structure, featuring both an amino group and a sulfonic acid group, makes it a versatile intermediate in the chemical industry, particularly in the synthesis of azo dyes.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-aminonaphthalene-1-sulfonic acid, detailed experimental protocols for its synthesis and application in dye manufacturing, and explores its potential, though less direct, relevance in the field of drug development.
Core Chemical Properties
2-Aminonaphthalene-1-sulfonic acid is a white to light pink or grey crystalline powder.[4][5] The presence of the sulfonic acid group confers water solubility, a key property for its use in many aqueous-based reactions.[6][7]
Physicochemical Data
The following tables summarize the key quantitative data for 2-aminonaphthalene-1-sulfonic acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃S | [8][9][10] |
| Molecular Weight | 223.25 g/mol | [7][9][10][11] |
| Appearance | White to light yellow/pink/grey crystalline powder or needles | [4][5][8] |
| Melting Point | 235-237 °C | [8] |
| pKa | 2.35 | [8] |
| Water Solubility | 4.083 g/L at 20 °C | [8] |
| Log Kow (Octanol/Water Partition Coefficient) | -1.16 | [8] |
Spectroscopic Data
| Spectroscopy Type | Key Features |
| Infrared (IR) Spectrum | Characteristic peaks for amino (N-H), sulfonic acid (S=O), and aromatic (C-H, C=C) functional groups. |
| Mass Spectrum | Molecular ion peak corresponding to its molecular weight. |
Experimental Protocols
Detailed methodologies for the synthesis of 2-aminonaphthalene-1-sulfonic acid and its subsequent use in the creation of an azo dye are provided below.
Synthesis of 2-Aminonaphthalene-1-Sulfonic Acid via the Bucherer Reaction
The Bucherer reaction is a widely used industrial method for the synthesis of naphthylamines from naphthols.[1] This protocol is a representative laboratory-scale adaptation.
Materials:
-
2-Hydroxynaphthalene-1-sulfonic acid
-
Ammonia solution (aqueous)
-
Ammonium sulfite
-
Hydrochloric acid
-
Activated carbon
-
Distilled water
Equipment:
-
High-pressure autoclave
-
Reaction vessel with mechanical stirrer and heating mantle
-
Buchner funnel and filter flask
-
pH meter
-
Glassware (beakers, flasks, etc.)
Procedure:
-
In a high-pressure autoclave, charge 2-hydroxynaphthalene-1-sulfonic acid, aqueous ammonia, and ammonium sulfite.
-
Seal the autoclave and heat the mixture to 150 °C. The pressure will rise to approximately 1 MPa. Maintain these conditions for 30 hours with constant stirring.[4]
-
After cooling and venting the autoclave, transfer the reaction mixture to a reaction vessel.
-
Heat the mixture to drive off excess ammonia.
-
Add a slurry of lime (calcium hydroxide) to precipitate inorganic salts.
-
Filter the hot solution (at approximately 80 °C) to remove the inorganic calcium salts.[4]
-
Cool the filtrate to 40 °C and slowly add hydrochloric acid with stirring to acidify the solution.[4]
-
The 2-aminonaphthalene-1-sulfonic acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water.
-
For further purification, the crude product can be recrystallized from boiling water under a nitrogen atmosphere.[4]
-
Dry the purified product in a vacuum oven.
Caption: Workflow for the synthesis of 2-aminonaphthalene-1-sulfonic acid.
Experimental Workflow for Azo Dye Synthesis
This protocol outlines the synthesis of a simple azo dye using 2-aminonaphthalene-1-sulfonic acid as the diazo component and 2-naphthol as the coupling component.
Materials:
-
2-Aminonaphthalene-1-sulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Glass stirring rod
Procedure:
-
Diazotization:
-
Dissolve 2-aminonaphthalene-1-sulfonic acid in a dilute sodium carbonate solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite with constant stirring.
-
Slowly add cold hydrochloric acid to the mixture while maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Coupling:
-
In a separate beaker, dissolve 2-naphthol in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate (the azo dye) will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Add sodium chloride to the mixture to "salt out" the dye, increasing the yield of the precipitate.
-
Collect the dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with a cold saturated sodium chloride solution to remove impurities.
-
Dry the azo dye product.
-
Caption: General workflow for the synthesis of an azo dye.
Relevance to Drug Development
While 2-aminonaphthalene-1-sulfonic acid is not a therapeutic agent itself, its structural motifs are present in molecules with significant biological activity. This suggests its potential as a scaffold or intermediate in the design and synthesis of novel therapeutic agents.
Structural Relationship to Suramin
Suramin is a polysulfonated naphthylurea that has been used for the treatment of African sleeping sickness and is being investigated for other conditions, including certain cancers and autism spectrum disorder.[6][12][13][14] Suramin functions, in part, by inhibiting purinergic signaling.[4][14] The core structure of suramin contains naphthalenesulfonic acid moieties, highlighting the potential for derivatives of 2-aminonaphthalene-1-sulfonic acid to be explored for similar biological activities.
Aminonaphthalenesulfonic Acids as Enzyme Inhibitors and Fluorescent Probes
Derivatives of aminonaphthalenesulfonic acids have been investigated as inhibitors of various enzymes. For instance, certain naphthalenesulfonamides have been shown to act as calmodulin antagonists and protein kinase inhibitors.[5]
Furthermore, anilino-naphthalene sulfonic acid (ANS), a derivative, is widely used as a fluorescent probe to study protein conformation and binding.[8][10][11][15][16] ANS exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic pockets in proteins.[7][8][17] This property is invaluable in drug discovery for studying protein-ligand interactions and conformational changes in target proteins. The structural similarity of 2-aminonaphthalene-1-sulfonic acid to ANS suggests that its derivatives could also be developed as fluorescent probes.
Caption: Use of ANS derivatives to probe protein conformation.
Conclusion
2-Aminonaphthalene-1-sulfonic acid is a commercially important chemical with well-established applications in the dye industry. Its chemical properties are largely dictated by its amino and sulfonic acid functional groups, which allow for a range of chemical transformations. While its direct role in drug development is not established, the presence of its core structure in biologically active molecules like Suramin and its similarity to fluorescent probes like ANS provide a strong rationale for its exploration as a lead scaffold in the design of novel enzyme inhibitors and biophysical tools for drug discovery. Further research into the synthesis and biological evaluation of derivatives of 2-aminonaphthalene-1-sulfonic acid is warranted to fully explore its potential in the pharmaceutical sciences.
References
- 1. Naphthionic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suramin – Naviaux Lab [naviauxlab.ucsd.edu]
- 5. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. dev.usbio.net [dev.usbio.net]
- 10. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. autismparentingmagazine.com [autismparentingmagazine.com]
- 13. stemcell.com [stemcell.com]
- 14. nofone.org [nofone.org]
- 15. mpbio.com [mpbio.com]
- 16. Interaction of the fluorescent probe, 1-anilino-8-napthalene sulfonate, with the sulfate transport system of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
